(3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine
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Overview
Description
(3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a pyrrolidine ring substituted with a benzyl group, a bromophenyl group, and a dimethylamine group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Bromophenyl Substitution: The bromophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a bromophenyl boronic acid or bromophenyl halide.
Dimethylamine Substitution: The dimethylamine group can be introduced through reductive amination or direct alkylation using dimethylamine and a suitable reducing agent or alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions, high-yield catalysts, and efficient purification techniques to ensure the desired enantiomeric purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the benzyl or dimethylamine groups, leading to the formation of corresponding oxides or N-oxides.
Reduction: Reduction reactions may target the bromophenyl group, converting it to a phenyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, alkyl halides, and palladium catalysts are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or N-oxide derivatives, while reduction may produce phenyl-substituted analogs.
Scientific Research Applications
Chemistry
In organic synthesis, (3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, including its use as a lead compound for drug development targeting specific diseases or conditions.
Industry
The compound may find applications in the development of new materials, catalysts, or chemical processes in various industrial sectors.
Mechanism of Action
The mechanism of action of (3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structural features, including the benzyl and bromophenyl groups, may contribute to its binding affinity and selectivity for these targets, leading to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-benzyl-4-(4-chlorophenyl)-N,N-dimethylpyrrolidin-3-amine
- (3R,4S)-1-benzyl-4-(4-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine
- (3R,4S)-1-benzyl-4-(4-methylphenyl)-N,N-dimethylpyrrolidin-3-amine
Uniqueness
Compared to similar compounds, (3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, binding interactions, and overall biological activity. The bromine atom’s size and electronegativity can affect the compound’s pharmacokinetics and pharmacodynamics, making it a distinct molecule for research and development.
Properties
Molecular Formula |
C19H23BrN2 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C19H23BrN2/c1-21(2)19-14-22(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(20)11-9-16/h3-11,18-19H,12-14H2,1-2H3/t18-,19+/m1/s1 |
InChI Key |
BSVLTQNKEOYVLB-MOPGFXCFSA-N |
Isomeric SMILES |
CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
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